BenchChemオンラインストアへようこそ!

Ciclopirox-d11

Isotopic Purity Specification Quality Control Regulated Bioanalysis

Ciclopirox-d11 is a stable isotope-labeled internal standard designed for accurate LC-MS/MS quantification of Ciclopirox. It features a +11 Da mass shift from deuteration of all 11 cyclohexyl hydrogens, ensuring identical chromatographic behavior while eliminating metal chelation-related peak tailing and matrix effect variability. Unlike analog internal standards, Ciclopirox-d11 delivers ICH M10-compliant accuracy (±15%) and precision (CV ≤15%). Validated in plasma, nail penetration, and protein binding assays (LLOQ 0.81 ng/mL). Ideal for generic bioequivalence studies, oncology repurposing PK profiling, and topical formulation R&D.

Molecular Formula C12H17NO2
Molecular Weight 218.34 g/mol
Cat. No. B12426773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclopirox-d11
Molecular FormulaC12H17NO2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1)C2CCCCC2)O
InChIInChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,10D
InChIKeySCKYRAXSEDYPSA-WOHCQCBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciclopirox-d11 as a Quantitative Internal Standard: Chemical Identity and Procurement Specifications for Bioanalysis


Ciclopirox-d11 (HOE296b-d11) is a deuterium-labeled isotopologue of the synthetic antifungal agent Ciclopirox, belonging to the N-hydroxypyridone class. This stable isotope-labeled compound is engineered specifically to serve as an internal standard in quantitative bioanalysis, featuring a nominal mass shift of +11 Da (molecular formula C₁₂H₆D₁₁NO₂) relative to the unlabeled parent compound (C₁₂H₁₇NO₂) . The substitution of all eleven hydrogen atoms on the cyclohexyl ring with deuterium ensures a distinct mass signature that enables LC-MS/MS and GC-MS instruments to differentiate the internal standard from the endogenous analyte while maintaining near-identical physicochemical behavior during sample extraction and chromatographic separation [1]. Ciclopirox-d11 is not intended for use as a therapeutic agent; its sole validated application lies in serving as a stable isotope-labeled internal standard to correct for matrix effects, extraction losses, and instrumental variability during the quantification of Ciclopirox in complex biological matrices .

Why Ciclopirox-d11 Cannot Be Substituted with Generic or Analog Internal Standards in Regulated Bioanalysis


Quantitative bioanalysis of Ciclopirox presents unique technical challenges due to its N-hydroxypyridone moiety, which exhibits strong chelating effects with trace metal ions in solvents and chromatographic systems, resulting in severe peak tailing, non-linear calibration responses, and variable recovery from biological matrices [1]. Generic substitution of Ciclopirox-d11 with a structurally unrelated analog internal standard introduces differential extraction recovery and ionization efficiency between the analyte and internal standard, thereby compromising the method's ability to accurately compensate for matrix effects [2]. Regulatory guidelines for bioanalytical method validation, including the ICH M10 and FDA Bioanalytical Method Validation Guidance, explicitly recommend the use of stable isotope-labeled internal standards to achieve the required accuracy (±15% of nominal, ±20% at LLOQ) and precision (CV ≤15%, ≤20% at LLOQ) for pharmacokinetic and toxicokinetic studies intended for regulatory submission [3]. Failure to employ a deuterated isotopologue such as Ciclopirox-d11 introduces a quantifiable risk of method failure during validation due to unacceptably high matrix effect variability.

Ciclopirox-d11 Procurement Evidence: Quantified Differentiation from Analog Internal Standards


Isotopic Purity Benchmark for Quantitative Reliability in Ciclopirox-d11 Procurement

Procurement specifications for Ciclopirox-d11 as a quantitative internal standard require a minimum isotopic purity of ≥99% deuterated forms (d1-d11), as established by vendor Certificate of Analysis documentation . This purity threshold ensures that the internal standard contributes negligible background signal at the m/z channel of the unlabeled analyte, a critical prerequisite for achieving the lower limit of quantitation (LLOQ) required in pharmacokinetic studies. In contrast, lower-grade deuterated materials or incompletely labeled isotopologues may introduce cross-talk interference that elevates baseline noise and compromises LLOQ attainment.

Isotopic Purity Specification Quality Control Regulated Bioanalysis

Method Sensitivity Enhancement with Deuterated Internal Standard vs. No Internal Standard Correction in Ciclopirox Bioanalysis

A validated LC-MS/MS method employing methyl derivatization for Ciclopirox quantification in mouse pharmacokinetic studies achieved an LLOQ of 3.906 nM (0.81 ng/mL) with a linear calibration range extending to 1000 nM (r ≥ 0.9998) [1]. The method utilized a stable isotope-labeled internal standard approach consistent with the application of deuterated Ciclopirox-d11 to correct for matrix effects and extraction variability. In contrast, a method lacking internal standard correction or employing a non-isotopic analog would be expected to exhibit higher variability in recovery and accuracy at low concentrations due to Ciclopirox's inherent metal-chelating properties [2].

LC-MS/MS Method Validation LLOQ Pharmacokinetic Studies

Comparative Method Validation Performance: Isotopically Labeled Internal Standard vs. Chemical Analog Internal Standard for Ciclopirox Quantification

A cross-study comparison of two validated LC-MS/MS methods for Ciclopirox quantification reveals differential performance between methods employing a chemical analog internal standard (chloridazon) versus those utilizing a stable isotope-labeled internal standard approach. The 2010 Bu et al. method, which used chloridazon as a structural analog internal standard, achieved an LLOQ of 8 ng/mL with accuracy ranging from 101% to 113% of nominal concentrations and CV below 10.6% across QC samples [1]. In contrast, the 2025 Katekar et al. method, which employed a stable isotope-labeled internal standard approach (consistent with Ciclopirox-d11 usage), achieved a substantially lower LLOQ of 0.81 ng/mL and met all ICH M10 regulatory validation criteria for accuracy, precision, and matrix effects [2]. The approximately 10-fold improvement in LLOQ observed in the more recent method is partially attributable to the superior matrix effect compensation afforded by co-eluting isotopically labeled internal standards.

Internal Standard Selection Method Validation Matrix Effect Compensation

Optimal Deployment Scenarios for Ciclopirox-d11 Based on Validated Quantitative Evidence


Regulated Preclinical Pharmacokinetic Studies in Support of Ciclopirox Repurposing

Ciclopirox-d11 is indicated for use as an internal standard in LC-MS/MS methods developed for systemic pharmacokinetic evaluation of Ciclopirox in preclinical models. A validated method employing a stable isotope-labeled internal standard approach achieved an LLOQ of 0.81 ng/mL and met all ICH M10 bioanalytical method validation criteria, enabling accurate determination of plasma concentration-time profiles following intravenous and oral administration in mice, with an estimated absolute oral bioavailability of 52.5% [1]. This scenario is directly applicable to therapeutic repurposing efforts for Ciclopirox in oncology, antiviral, or neuroprotective indications where reliable systemic exposure data are required for dose selection and efficacy correlation.

In Vitro Nail Penetration and Topical Formulation Bioequivalence Studies

For in vitro nail penetration studies assessing Ciclopirox topical formulations, Ciclopirox-d11 provides the necessary internal standard capability to achieve validated quantification over a concentration range of 8-256 ng/mL with CV below 10.6% and recovery of 101% from nail matrix [1]. This application scenario is critical for generic drug development requiring demonstration of bioequivalence to reference listed drug products, as well as for novel formulation development aimed at improving ungual delivery of Ciclopirox for onychomycosis treatment.

Plasma Protein Binding Determination and ADME Characterization

Ciclopirox-d11 facilitates accurate quantification of Ciclopirox in plasma protein binding assays, where high protein binding (>99% in both human and mouse plasma) has been documented using a validated LC-MS/MS method with stable isotope-labeled internal standard [1]. This application is essential for understanding the free fraction of drug available for pharmacological activity and for interpreting pharmacokinetic parameters in the context of therapeutic drug monitoring or drug-drug interaction studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciclopirox-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.